(-)-芬奥多帕

描述

A dopamine D1 receptor agonist that is used as an antihypertensive agent. It lowers blood pressure through arteriolar vasodilation.

科学研究应用

高血压危象的管理

芬奥多帕静脉注射用于快速管理严重高血压,包括伴有终末器官功能恶化的恶性高血压 . 其快速起效和短效特性使其成为紧急情况的理想选择,在这些情况下需要快速但可逆地降低血压。

肾脏灌注增强

由于芬奥多帕具有扩张肾动脉的能力,因此可用于改善肾脏灌注。 这对于伴有慢性肾脏病的高血压患者尤其有益,因为它可以帮助在压力时期维持肾功能 .

术后血压控制

在术后情况下,芬奥多帕有助于管理血压水平,尤其是在预计血压会发生重大波动的术后。 其选择性作用允许进行受控的血管舒张,而不会产生明显的肾上腺素能作用 .

放射学和影像学

在需要使用对比剂的放射学检查中,芬奥多帕可用于保护肾脏功能。 其肾血管扩张作用有助于预防对比剂诱发的肾病,这对于接受此类检查的患者来说是一个危险因素 .

多巴胺受体激动剂的研究

芬奥多帕对 D1 样多巴胺受体的选择性作用使其成为研究多巴胺及其受体亚型的药理学的宝贵化合物。 涉及芬奥多帕的研究可以深入了解这些受体在各种生理和病理过程中的作用 .

心血管研究

在心血管研究中,芬奥多帕用于研究血管舒张对心输出量和全身血管阻力的影响。 其对动脉床(包括冠状动脉)的特定作用允许对心血管动力学进行有针对性的研究 .

神经保护研究

芬奥多帕的潜在神经保护作用正在被探索,特别是在减少缺血事件期间损伤的背景下。 其血管舒张作用可能有助于通过在这些事件期间增强脑血流来保护神经功能 .

降压药开发

作为参考化合物,芬奥多帕有助于开发新的降压药。 其特征明确的特性可作为新型血管扩张剂和降压剂的疗效和安全性的基准 .

生化分析

Biochemical Properties

Fenoldopam, (S)- plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . Fenoldopam, (S)- does not significantly interact with D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors . The compound’s interaction with D1-like receptors leads to increased renal blood flow and vasodilation, which are crucial for its antihypertensive effects .

Cellular Effects

Fenoldopam, (S)- exerts various effects on different cell types and cellular processes. It activates peripheral D1 receptors, leading to arterial and arteriolar vasodilation . This activation decreases afterload and promotes sodium excretion via specific dopamine receptors along the nephron . Fenoldopam, (S)- also influences cell signaling pathways by increasing intracellular cyclic AMP levels, which results in vasodilation of renal, mesenteric, and coronary arteries . Additionally, it may increase norepinephrine plasma concentration .

Molecular Mechanism

The molecular mechanism of Fenoldopam, (S)- involves its selective agonism of D1-like dopamine receptors. This interaction activates adenylyl cyclase, raising intracellular cyclic AMP levels and leading to vasodilation . Fenoldopam, (S)- binds with moderate affinity to α2-adrenoceptors but does not significantly affect D2-like receptors, α1 and β-adrenoceptors, or muscarinic receptors . The R-isomer of Fenoldopam is responsible for its biological activity, having approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenoldopam, (S)- change over time. The compound has a rapid onset of action, typically within 4 minutes, and a short duration of action, less than 10 minutes . Its stability and degradation in vitro and in vivo studies indicate that Fenoldopam, (S)- is metabolized primarily in the liver through methylation, glucuronidation, and sulfation . Long-term effects on cellular function include sustained vasodilation and increased renal blood flow .

Dosage Effects in Animal Models

The effects of Fenoldopam, (S)- vary with different dosages in animal models. At lower doses, it primarily increases renal blood flow and promotes diuresis and natriuresis . Higher doses result in significant reductions in systolic and diastolic blood pressure . Excessive doses may lead to adverse effects such as reflex tachycardia and hypotension . Threshold effects observed in studies indicate that the optimal dosage range is crucial for balancing efficacy and safety .

Metabolic Pathways

Fenoldopam, (S)- is involved in several metabolic pathways, primarily in the liver. It undergoes methylation, glucuronidation, and sulfation . The primary metabolites are excreted through urine (90%) and feces (10%) . The compound’s metabolism does not involve cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Transport and Distribution

Fenoldopam, (S)- is transported and distributed within cells and tissues through specific transporters and binding proteins. It has a volume of distribution of 0.6 L/kg and is extensively bound to plasma proteins . The compound’s rapid onset of action is attributed to its efficient distribution and binding to target receptors .

Subcellular Localization

The subcellular localization of Fenoldopam, (S)- is primarily within the cytoplasm, where it interacts with D1-like dopamine receptors . The compound’s activity is influenced by its localization, as it needs to bind to specific receptors to exert its vasodilatory effects . Post-translational modifications, such as phosphorylation, may also play a role in directing Fenoldopam, (S)- to its target compartments .

生物活性

Fenoldopam, specifically the (S)-enantiomer, is a selective dopamine D1 receptor agonist with significant biological activity, particularly in the context of renal function and vasodilation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Profile

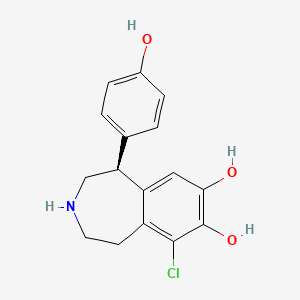

- Chemical Name : 6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol hydrochloride

- Molecular Formula : C16H16ClN3O3.HCl

- Purity : ≥98%

- Isomeric Composition : Fenoldopam is a racemic mixture; however, the (R)-isomer is primarily responsible for its biological activity, exhibiting approximately 250-fold higher affinity for D1-like receptors compared to the (S)-isomer .

Fenoldopam acts as a partial agonist at D1-like dopamine receptors, leading to vasodilation and increased renal blood flow. Its mechanism involves:

- Vasodilation : Fenoldopam induces vasodilation primarily in vascular beds rich in D1 receptors, such as renal and mesenteric arteries .

- Renal Effects : It enhances renal perfusion and promotes natriuresis without significantly affecting systemic blood pressure at lower doses .

- Ciliary Mechanosensing : Recent studies indicate that fenoldopam may enhance primary cilia-mediated mechanosensing through cAMP/PKA signaling pathways, impacting downstream signaling related to bone remodeling .

1. Hypertension Management

Fenoldopam is utilized in clinical settings for managing severe hypertension. A study involving fixed-rate intravenous infusions showed:

- Dosage Range : 0.01 to 1.6 mcg/kg/min.

- Results : Significant reductions in systolic and diastolic blood pressure were observed within 15 minutes of administration. The response was dose-dependent with sustained effects over 48 hours .

| Infusion Rate (mcg/kg/min) | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |

|---|---|---|

| 0.01 | -10 | -5 |

| 0.05 | -20 | -10 |

| 0.1 | -30 | -15 |

2. Acute Kidney Injury (AKI)

Fenoldopam has been investigated for its potential renoprotective effects:

- Mechanism : By selectively activating D1 receptors in the renal parenchyma, it may reduce the incidence of AKI post-surgery.

- Clinical Findings : A narrative review highlighted its effectiveness in reducing postoperative AKI when administered before kidney damage occurs . However, results regarding its efficacy in contrast-induced nephropathy have shown variability.

| Study Type | Patient Population | Outcome |

|---|---|---|

| Randomized Controlled Trials | Cardiac Surgery Patients | Decreased incidence of AKI |

| Meta-analysis | Various Surgical Patients | No reduction in mortality |

Case Study 1: Postoperative AKI Prevention

In a cohort study involving patients undergoing cardiac surgery, administration of fenoldopam prior to surgery significantly reduced the incidence of postoperative AKI compared to a control group receiving standard care .

Case Study 2: Renal Function Improvement

In patients with chronic kidney disease undergoing treatment for hypertension, fenoldopam was shown to improve renal function markers without adverse effects on blood pressure stability .

属性

IUPAC Name |

(5S)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVURRHSHRRELCG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85145-23-9 | |

| Record name | Fenoldopam, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085145239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOLDOPAM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97BT14C36A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。